

discovery and history of pyrazole-based compounds in research

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Compound of Interest

Compound Name: 5-Morpholino-1H-pyrazol-3-amine

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An In-depth Technical Guide to the Discovery and History of Pyrazole-Based Compounds in Research

Introduction

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a "privileged scaffold," a core molecular framework that is recurrent in a multitude of biologically active compounds.[4][5][6] From the first synthetic drug of the 19th century to modern-day blockbuster treatments for cancer and inflammatory diseases, the history of pyrazole is inextricably linked with the evolution of drug discovery itself. This technical guide delves into the seminal discoveries, key synthetic methodologies, and the scientific progression of pyrazole-based compounds, providing researchers, scientists, and drug development professionals with a comprehensive historical and technical perspective.

The Dawn of Pyrazole Chemistry: Knorr and the First Synthetic Drug

The story of pyrazole in medicine begins in 1883 with the German chemist Ludwig Knorr.[7][8] [9][10] While searching for quinine-related compounds, Knorr ingeniously reacted phenylhydrazine with ethyl acetoacetate, leading not to a quinoline, but to a novel pyrazolone derivative.[9][11][12] This compound, 1-phenyl-3-methyl-5-pyrazolone, was subsequently methylated to produce Antipyrine (also known as phenazone).[11][12]

Foundational & Exploratory





Pharmacological testing revealed Antipyrine's potent analgesic and antipyretic properties.[7] [11] Patented in 1883, it was rapidly commercialized and became the first fully synthetic drug to achieve widespread use, dominating the market until the rise of Aspirin.[7] Knorr's work was not only a commercial success but also a foundational moment in synthetic medicinal chemistry, demonstrating that laboratory-synthesized molecules could serve as effective therapeutic agents.[11]

This initial discovery spurred the development of the Knorr Pyrazole Synthesis, a robust and versatile method involving the condensation of hydrazines with 1,3-dicarbonyl compounds, which remains a cornerstone of pyrazole chemistry today.[3][8][13][14] While Knorr synthesized the first pyrazolone derivative, the parent pyrazole ring itself was first synthesized in 1898 by Hans von Pechmann from the reaction of acetylene and diazomethane.[15]

The Evolution into Anti-Inflammatory Agents: The COX Era

For decades, pyrazole derivatives were primarily known for their analgesic and antipyretic effects. A significant leap in understanding their mechanism and application came with the discovery of cyclooxygenase (COX) enzymes, the key targets for Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). It was found that pyrazole-containing compounds like Phenylbutazone exerted their anti-inflammatory effects by inhibiting these enzymes.

The discovery of two distinct COX isoforms—COX-1, a constitutive enzyme involved in protecting the gastric mucosa and maintaining platelet function, and COX-2, an inducible enzyme upregulated at sites of inflammation—revolutionized the field. The major drawback of traditional NSAIDs was their non-selective inhibition of both isoforms, leading to gastrointestinal side effects. This created a clear objective for drug developers: create selective COX-2 inhibitors that would retain anti-inflammatory efficacy while minimizing gastric toxicity.

This quest culminated in the development of Celecoxib (Celebrex®), a diaryl-substituted pyrazole derivative, approved in 1999.[5] Celecoxib was a landmark drug, representing one of the first highly successful selective COX-2 inhibitors.[16][17] Its development solidified the pyrazole scaffold as a premier framework for designing selective enzyme inhibitors and spurred the synthesis of countless new derivatives.[16][17][18]



Modern Renaissance: A Scaffold for Diverse Therapeutics

The 21st century has witnessed an explosion in the application of the pyrazole core far beyond anti-inflammatory agents. The metabolic stability and versatile synthetic accessibility of the pyrazole ring have made it a favored building block in modern drug discovery.[5] A significant surge in the approval of pyrazole-containing drugs has been observed since 2016.[5]

Today, pyrazole derivatives are integral to a wide array of therapeutic classes:

- Oncology: As potent kinase inhibitors (e.g., Ruxolitinib, Ibrutinib, Axitinib, Lorlatinib) used to treat various cancers.[5]
- Urology: In the blockbuster drug Sildenafil (Viagra®), a phosphodiesterase-5 (PDE5) inhibitor for erectile dysfunction.[5]
- Infectious Diseases: In novel antiviral agents like Lenacapavir for HIV.[5]
- Cardiopulmonary Conditions: For treating pulmonary hypertension (e.g., Riociguat).[5]
- Agrochemicals: The pyrazole ring is also present in numerous herbicides, insecticides, and fungicides.[3][15]

The first natural pyrazole, 1-pyrazolyl-alanine, was not isolated until 1959 from watermelon seeds, underscoring the predominantly synthetic history of this important chemical class.[15] [19][20]

Quantitative Data on Pyrazole-Based COX Inhibitors

The development of pyrazole-based NSAIDs has been driven by optimizing their potency and selectivity for the COX-2 enzyme over the COX-1 isoform. The table below summarizes inhibitory concentration (IC50) and selectivity index (SI) data for key compounds, demonstrating the progression towards COX-2 selectivity.



Compound	Target	IC50 (μM)	Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50)	Year of Note	Reference
Celecoxib	COX-1	>10	>277 (varies by assay)	1999 (Approval)	[16][18]
COX-2	0.052 - 1.11	[16][18]	_		
Compound 9	COX-1	50	192.3	2012	[18]
COX-2	0.26	[18]			
PYZ7	COX-1	>100	High (not specified)	~2018	[16]
COX-2	0.10 - 0.27	[16]			
PYZ19	COX-1	>100	>19.9	~2019	[16]
COX-2	5.01	[16]	_		
Compound 5f	COX-1	14.34	9.56	~2023	[21]
COX-2	1.50	[21]			
Compound 6f	COX-1	9.56	8.31	~2023	[21]
COX-2	1.15	[21]			

Note: IC₅₀ and SI values can vary significantly based on the specific assay conditions used.

Experimental Protocols Key Experiment: The Knorr Pyrazole Synthesis

The Knorr synthesis is the classic method for preparing pyrazole derivatives and represents the foundational experiment in this field. The following is a representative protocol for the synthesis of a pyrazolone from a β -ketoester and hydrazine, a variation of the original 1883 experiment. [13]

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Objective: To synthesize a 5-pyrazolone derivative via the condensation of ethyl benzoylacetate with hydrazine hydrate.

Materials:

- Ethyl benzoylacetate (3 mmol)
- Hydrazine hydrate (6 mmol)
- 1-Propanol (3 mL)
- Glacial acetic acid (3 drops)
- Deionized water
- Scintillation vial (20 mL)
- Stir bar, hot plate with stirring capability
- Thin Layer Chromatography (TLC) supplies (silica plates, developing chamber)
- Mobile phase: 30% ethyl acetate / 70% hexane
- · Buchner funnel and filter paper

Methodology:

- Reaction Setup: In a 20-mL scintillation vial containing a magnetic stir bar, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).
- Solvent and Catalyst Addition: Add 1-propanol (3 mL) to the vial, followed by 3 drops of glacial acetic acid to catalyze the reaction.
- Heating: Place the vial on a hot plate and heat to approximately 100°C with continuous stirring.
- Monitoring the Reaction: After 1 hour, monitor the reaction's progress by performing a threelane TLC analysis. Use 30% ethyl acetate/70% hexane as the mobile phase. Spot the



starting material (ethyl benzoylacetate) in one lane, the reaction mixture in a second, and a co-spot in the third.

- Reaction Completion and Precipitation: Continue heating until the TLC analysis confirms the complete consumption of the starting ketoester. Once complete, add 10 mL of deionized water to the hot, stirring reaction mixture to induce precipitation of the product.
- Crystallization and Isolation: Turn off the heat and allow the mixture to cool slowly to room temperature over 30 minutes while maintaining rapid stirring to promote crystallization.
- Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected crystals with a small amount of cold deionized water to remove any residual impurities.
- Drying and Characterization: Allow the product to air dry completely on the filter paper. Once
 dry, determine the final mass and calculate the percent yield. Characterize the product by
 determining its melting point range.

Visualizations

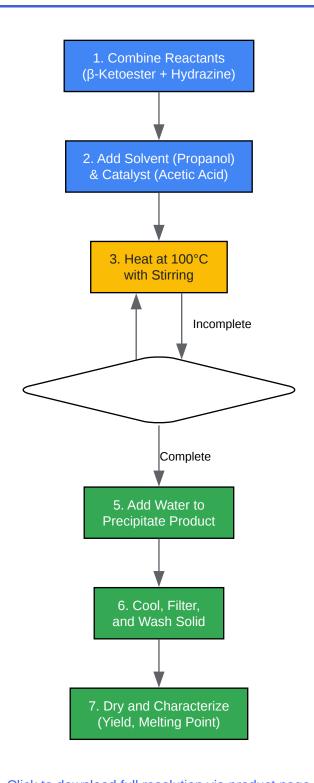
Logical and Experimental Workflows



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Caption: A timeline of key milestones in the history of pyrazole research.



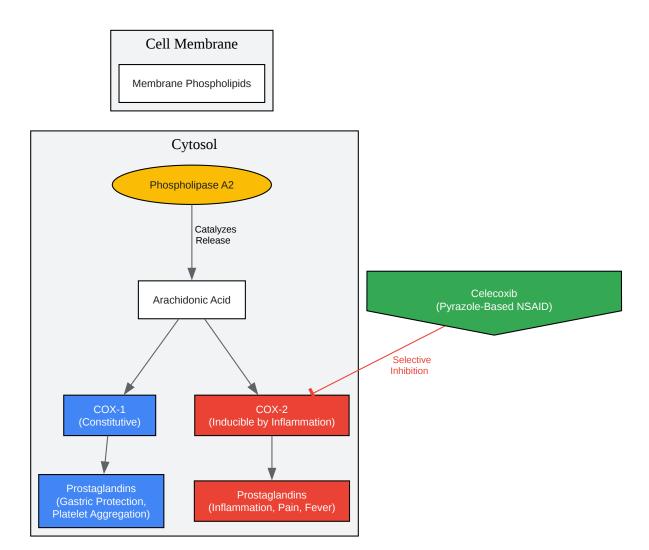


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Caption: Experimental workflow for the Knorr Pyrazole Synthesis.

Signaling Pathway





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Caption: Inhibition of the COX-2 pathway by pyrazole-based NSAIDs.

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